molecular formula C5H3N3O3S B12801878 6-Hydroxy[1,3]thiazolo[4,5-d]pyrimidine-5,7(4H,6H)-dione CAS No. 18903-20-3

6-Hydroxy[1,3]thiazolo[4,5-d]pyrimidine-5,7(4H,6H)-dione

Cat. No.: B12801878
CAS No.: 18903-20-3
M. Wt: 185.16 g/mol
InChI Key: KGNODANMWUBAAW-UHFFFAOYSA-N
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Description

6-Hydroxy[1,3]thiazolo[4,5-d]pyrimidine-5,7(4H,6H)-dione is a heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and drug discovery. This compound is part of the thiazolopyrimidine family, known for its diverse biological activities, including anticancer, antibacterial, and antiviral properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Hydroxy[1,3]thiazolo[4,5-d]pyrimidine-5,7(4H,6H)-dione typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 4-amino-5-bromo-2-chloro-6-methylpyrimidine with carbon disulfide in the presence of potassium hydroxide in dimethylformamide (DMF), followed by alkylation at the sulfur atom with various alkyl halides . Another approach includes the intramolecular cyclization of formamidines .

Industrial Production Methods

While detailed industrial production methods are not extensively documented, the synthesis generally follows similar principles as laboratory methods, with optimizations for scale, yield, and cost-effectiveness. Industrial processes may involve continuous flow reactions and the use of automated systems to ensure consistency and efficiency .

Chemical Reactions Analysis

Types of Reactions

6-Hydroxy[1,3]thiazolo[4,5-d]pyrimidine-5,7(4H,6H)-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted thiazolopyrimidines, which can exhibit different biological activities depending on the nature of the substituents .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-Hydroxy[1,3]thiazolo[4,5-d]pyrimidine-5,7(4H,6H)-dione is unique due to its specific hydroxyl group at the 6-position, which can influence its reactivity and interaction with biological targets. This structural feature can enhance its binding affinity and specificity for certain enzymes and receptors, making it a valuable compound in drug discovery .

Properties

CAS No.

18903-20-3

Molecular Formula

C5H3N3O3S

Molecular Weight

185.16 g/mol

IUPAC Name

6-hydroxy-4H-[1,3]thiazolo[4,5-d]pyrimidine-5,7-dione

InChI

InChI=1S/C5H3N3O3S/c9-4-2-3(6-1-12-2)7-5(10)8(4)11/h1,11H,(H,7,10)

InChI Key

KGNODANMWUBAAW-UHFFFAOYSA-N

Canonical SMILES

C1=NC2=C(S1)C(=O)N(C(=O)N2)O

Origin of Product

United States

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